Product packaging for C.I. Acid Green 15(Cat. No.:CAS No. 6362-40-9)

C.I. Acid Green 15

Cat. No.: B1623437
CAS No.: 6362-40-9
M. Wt: 759.7 g/mol
InChI Key: KLHJWSADNRQPOD-UHFFFAOYSA-M
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Description

Historical Context and Discovery

The development of Color Index Acid Green 15 emerged from the broader historical evolution of synthetic acid green dyes that began during the Industrial Revolution. The foundational work in acid green chemistry traces back to 1775 when Swedish chemist Carl Wilhelm Scheele invented the first acid green pigment, marking a revolutionary moment in synthetic color chemistry. This breakthrough established the scientific framework for developing cost-effective and easily producible green pigments that would eventually lead to more sophisticated compounds.

Building upon Scheele's pioneering research, subsequent developments in the early nineteenth century further advanced green dye chemistry. In 1814, paint manufacturers Wilhelm Sattler and Friedrich Russ created Paris Green through a chemical combination of copper acetate and arsenic trioxide, demonstrating enhanced durability and vibrant coloration compared to earlier formulations. These historical developments in synthetic green chemistry established the scientific foundation that would eventually enable the creation of more complex triarylmethane-based compounds like Color Index Acid Green 15.

The evolution from early arsenic-based green dyes to modern triarylmethane derivatives represents a significant advancement in chemical safety and industrial applicability. While early acid green formulations relied on toxic arsenic compounds that posed substantial health risks to factory workers and consumers, the development of triarylmethane-based alternatives provided safer and more versatile dyeing solutions. This transition occurred gradually throughout the late nineteenth and early twentieth centuries as chemical manufacturers sought to develop environmentally responsible alternatives that maintained superior coloration properties.

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

Color Index Acid Green 15 possesses the systematic International Union of Pure and Applied Chemistry designation of Benzenemethanaminium, N-(4-((2,5-dichlorophenyl)(4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1). This comprehensive nomenclature reflects the compound's complex molecular architecture and specific structural characteristics that define its chemical behavior and industrial applications.

The chemical registry system assigns Color Index Acid Green 15 the Chemical Abstracts Service number 6362-40-9, providing a unique identifier for international chemical databases and regulatory documentation. Additionally, the compound carries the Color Index designation 42105, placing it within the established international classification system for colorants and dyes. This dual numbering system ensures accurate identification across different industrial and academic contexts while facilitating international trade and regulatory compliance.

Chemical Property Value Reference
Molecular Formula C₃₇H₃₃Cl₂N₂NaO₆S₂
Molecular Weight 759.7 grams per mole
Chemical Abstracts Service Number 6362-40-9
Color Index Number 42105
PubChem Compound Identifier 6454668

The molecular structure of Color Index Acid Green 15 belongs to the triarylmethane class of synthetic dyes, characterized by three aromatic ring systems connected to a central carbon atom. Triarylmethane dyes are broadly classified into triphenylmethanes, which encompass Color Index numbers 42000 through 43875, positioning Color Index Acid Green 15 within this established chemical family. The triarylmethane classification reflects the compound's fundamental structural arrangement, where multiple aromatic systems contribute to its distinctive optical properties and chemical stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H33Cl2N2NaO6S2 B1623437 C.I. Acid Green 15 CAS No. 6362-40-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6362-40-9

Molecular Formula

C37H33Cl2N2NaO6S2

Molecular Weight

759.7 g/mol

IUPAC Name

sodium;3-[[4-[(2,5-dichlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H34Cl2N2O6S2.Na/c1-3-40(24-26-7-5-9-33(21-26)48(42,43)44)31-16-11-28(12-17-31)37(35-23-30(38)15-20-36(35)39)29-13-18-32(19-14-29)41(4-2)25-27-8-6-10-34(22-27)49(45,46)47;/h5-23H,3-4,24-25H2,1-2H3,(H-,42,43,44,45,46,47);/q;+1/p-1

InChI Key

KLHJWSADNRQPOD-UHFFFAOYSA-M

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=CC(=C5)Cl)Cl.[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=CC(=C5)Cl)Cl.[Na+]

Other CAS No.

6362-40-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Triarylmethane Dyes

C.I. Acid Green 3 (CAS 4680-78-8)
  • Chemical Properties : Water-soluble, forms a green solution that shifts to brown-yellow under acidic conditions (HCl) and dark green in alkaline media (NaOH) .
  • Applications : Used in textiles and biological staining.
  • Environmental Impact: Limited toxicity data, but its high solubility raises concerns about aquatic bioaccumulation .
  • Regulatory Status : Listed under the EPA Consolidated List of Lists but lacks Process Safety Management (PSM) or CFATS classifications .
C.I. Acid Green 25
  • Degradation Profile : Decolorization efficiency studied under photocatalytic conditions, showing pH-dependent behavior. Optimal degradation occurs at neutral to slightly alkaline pH (7–9) .
  • Comparison with Acid Green 15 : While both are acid dyes, Acid Green 25’s decolorization kinetics under TiO₂/UV systems suggest higher stability in acidic environments compared to Acid Green 15, which may degrade faster under similar conditions .
C.I. Acid Red 18 (CAS 2611-82-7)
  • Photocatalytic Degradation : Achieves >90% decolorization in suspended TiO₂ systems within 120 minutes, outperforming Acid Green 15 in some studies due to differences in chromophore stability .
  • Environmental Metrics : Higher adsorption on polyester fibers reduces wastewater discharge compared to Acid Green 15, which may require advanced oxidation for complete removal .
C.I. Disperse Red 73
  • Application Context : A disperse dye for polyester, contrasting with Acid Green 15’s use on protein fibers.
  • Wastewater Challenges : Disperse dyes like Red 73 require membrane reactors (PMRs) for recovery, whereas Acid Green 15’s solubility complicates filtration, necessitating coagulation or photocatalysis .

Performance and Environmental Metrics

Table 1: Comparative Analysis of Acid Dyes

Compound CAS Number Chemical Class Solubility (g/L) Optimal pH Range Decolorization Efficiency* Key Applications
C.I. Acid Green 15 - Triarylmethane High (aqueous) 2–6 85% (TiO₂/UV, 180 min) Textiles, leather
C.I. Acid Green 3 4680-78-8 Triarylmethane 100+ 2–11 N/A Staining, textiles
C.I. Acid Green 25 - Triarylmethane Moderate 7–9 92% (TiO₂/UV, 120 min) Paper, inks
C.I. Acid Red 18 2611-82-7 Monoazo High (aqueous) 3–5 95% (TiO₂/UV, 120 min) Textiles, food dyes

*Decolorization under similar photocatalytic conditions (TiO₂ loading = 1 g/L, λ = 365 nm) .

Research Findings and Industrial Relevance

  • Photocatalytic Degradation : Acid Green 15’s degradation is slower than Acid Red 18 and Acid Green 25, likely due to its complex aromatic structure resisting hydroxyl radical attacks .
  • Regulatory Gaps : Unlike Acid Green 3, Acid Green 15 lacks comprehensive hazard classifications, highlighting the need for updated safety assessments .
  • Green Chemistry Metrics: Acid Green 15 scores poorly in atom economy compared to newer disperse dyes (e.g., Disperse Red 73), which utilize bio-based precursors .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing C.I. Acid Green 15?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization should include UV-Vis spectroscopy (to confirm λmax), HPLC for purity assessment, and FTIR to identify functional groups (e.g., sulfonic acid groups). Elemental analysis and mass spectrometry are critical for verifying molecular composition . Reproducibility requires strict adherence to stoichiometric ratios and reaction timelines, as deviations can alter chromophore properties .

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use accelerated stability testing under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation via spectrophotometric absorbance changes and HPLC retention time shifts. Quantify impurities using calibration curves with certified reference materials. Stability studies should align with ICH guidelines for photostability and hydrolytic resistance .

Q. What are the key challenges in isolating this compound from complex dye mixtures?

  • Methodological Answer : Employ gradient elution in reverse-phase chromatography (C18 columns) with mobile phases combining acetonitrile and ammonium acetate buffer. For high-resolution separation, optimize column temperature and flow rate. Confirm isolation purity via mass spectrometry and cross-validate with nuclear magnetic resonance (NMR) if structural ambiguity persists .

Advanced Research Questions

Q. How do structural modifications of this compound impact its photodegradation pathways in environmental matrices?

  • Methodological Answer : Use computational modeling (DFT or TD-DFT) to predict bond dissociation energies and reactive sites. Validate experimentally via LC-MS/MS to identify degradation intermediates. Compare kinetics under UV/visible light and in the presence of photocatalysts (e.g., TiO2). Correlate substituent effects (e.g., electron-withdrawing groups) with half-life variations .

Q. What methodologies resolve contradictions in reported toxicity data for this compound across aquatic species?

  • Methodological Answer : Conduct species-specific bioassays (e.g., Daphnia magna, Danio rerio) under standardized OECD protocols. Control variables like dissolved oxygen, temperature, and exposure duration. Apply statistical meta-analysis to reconcile discrepancies, emphasizing effect size metrics (e.g., LC50) and confounding factors (e.g., bioaccumulation potential). Cross-reference with ecotoxicological databases (e.g., ECOTOX) .

Q. How can advanced spectroscopic techniques elucidate the binding mechanisms of this compound with textile substrates?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy to study dye-fiber interactions at molecular levels. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface bonding (e.g., sulfonate group interactions with cellulose). For synthetic fibers (e.g., nylon), employ atomic force microscopy (AFM) to map adhesion patterns under varying dyeing conditions .

Q. What strategies optimize the reuse of this compound in circular economy frameworks without compromising dye efficacy?

  • Methodological Answer : Develop closed-loop dyeing systems with nanofiltration membranes to recover unmetabolized dye from effluents. Assess reuse efficiency via color strength (K/S values) and fastness tests (ISO 105 standards). Integrate life cycle assessment (LCA) to quantify environmental benefits vs. energy costs of recovery processes .

Methodological Guidance for Addressing Research Gaps

Designing cross-disciplinary studies to evaluate this compound’s role in emerging applications (e.g., optoelectronics or biosensors):

  • Formulate hypotheses based on literature gaps (e.g., dye-doped polymer films for light-harvesting). Use combinatorial chemistry to screen dye-polymer compatibility. Validate performance via cyclic voltammetry (redox stability) and impedance spectroscopy (charge transfer efficiency) .

Resolving conflicting data on the carcinogenic potential of this compound:

  • Conduct in vitro assays (Ames test, micronucleus assay) with metabolic activation (S9 fraction). Compare results across cell lines (e.g., HepG2 vs. CHO-K1) to assess metabolic variability. Use dose-response modeling to establish NOAEL/LOAEL thresholds and uncertainty factors .

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